

Citreoviridin as a secondary metabolite of Penicillium species.

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Citreoviridin: A Technical Guide for Researchers

An In-depth Whitepaper on the Penicillium-derived Mycotoxin

Introduction

Citreoviridin is a polyene mycotoxin produced as a secondary metabolite by several species of fungi, most notably within the Penicillium and Aspergillus genera. Historically, it gained notoriety as a "yellow rice toxin" associated with outbreaks of a neurological condition resembling acute cardiac beriberi in Japan. This technical guide provides a comprehensive overview of **citreoviridin**, tailored for researchers, scientists, and drug development professionals. It covers the biosynthesis, chemical properties, biological activity, and detailed experimental protocols for its production, isolation, and analysis.

Chemical and Physical Properties

Citreoviridin is a yellow crystalline solid characterized by a conjugated polyene structure, which is responsible for its color and fluorescence. Its chemical formula is C₂₃H₃₀O₆. It is a member of the 2-pyranone family of compounds.

Table 1: Chemical and Physical Properties of Citreoviridin



Property	Value	Reference
Molecular Formula	C23H30O6	
Molar Mass	402.5 g/mol	
CAS Number	25425-12-1	
Appearance	Yellow to orange powder	
Solubility	Soluble in DMSO and Ethanol (10 mg/ml)	
UV/Vis Maxima (Ethanol)	388 nm	

| Emission Maximum | 525 nm (in chloroform) | |

Producing Organisms

Citreoviridin is produced by a range of fungal species. While also found in Aspergillus terreus, it is a significant secondary metabolite within the Penicillium genus. Key producing species include:

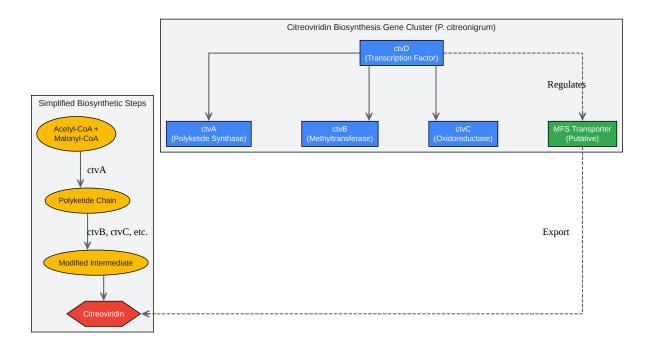
- Penicillium citreonigrum (a major cause of contamination in rice)
- Penicillium citreo-viride
- Penicillium charlesii
- Penicillium pedemontanum
- Penicillium pulvillorum
- Eupenicillium ochrosalmoneum

Biosynthesis of Citreoviridin

The genetic blueprint for **citreoviridin** biosynthesis in Penicillium citreonigrum is organized into a gene cluster. This cluster contains genes homologous to those identified in Aspergillus terreus, indicating a conserved biosynthetic pathway. The core genes involved are designated



ctvA, ctvB, ctvC, and ctvD. The expression of these genes is highly correlated with the production of **citreoviridin**. The cluster often includes a gene for a putative transporter, which may confer self-resistance to the fungus.



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Citreoviridin biosynthesis gene cluster and simplified pathway.

Biological Activity and Toxicology







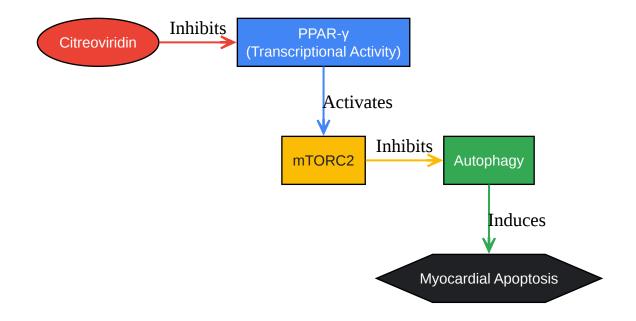
Citreoviridin is a potent neurotoxin that primarily targets the mitochondrial ATP synthase system, inhibiting energy production. This mechanism is central to its toxic effects, which include paralysis, convulsions, and respiratory failure.

Mechanism of Action

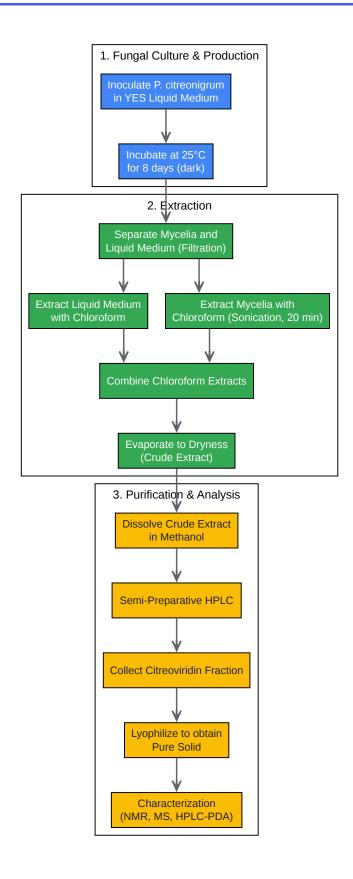
The primary molecular target of **citreoviridin** is the F1 portion of mitochondrial ATPase (ATP synthase), where it acts as a specific inhibitor. It has been shown to inhibit soluble ATPase, ADP-stimulated respiration in isolated mitochondria, and ATP-driven reduction of NAD+ by succinate.

More recent research has uncovered its role in modulating cellular signaling pathways. **Citreoviridin** inhibits the transcriptional activity of peroxisome proliferator-activated receptorgamma (PPAR-y). This inhibition, in turn, affects the mechanistic target of rapamycin complex 2 (mTORC2) and stimulates autophagy, ultimately leading to apoptosis in cardiomyocytes.









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